Ethyl isoxazole-4-carboxylate
Overview
Description
Ethyl isoxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Ethyl oxazole-4-carboxylate .
Molecular Structure Analysis
The molecular formula of Ethyl isoxazole-4-carboxylate is C₆H₇NO₃ . The molecular weight is 141.1300 g/mol . The IUPAC Standard InChIKey is JOWMDIFULFYASV-UHFFFAOYSA-N .Chemical Reactions Analysis
Isoxazole derivatives are synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium . The 3,5-disubstituted isoxazoles thus obtained reacted with n-butyllithium to form the 4-lithio derivatives, as shown by conversion to 4-carboxylic acids and 4-iodocompounds .Physical And Chemical Properties Analysis
Ethyl isoxazole-4-carboxylate is a solid substance . It has a refractive index of n20/D 1.467 and a density of 1.177 g/mL at 25 °C .Scientific Research Applications
Synthesis of Isoxazole Derivatives
Ethyl isoxazole-4-carboxylate is a key compound in the synthesis of various isoxazole derivatives. For example, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, occurs at the C-5 methyl group. This derivative can be transformed selectively into corresponding homologated methyl esters (Zhou & Natale, 1998). Similarly, ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, which are synthesized by irradiation in acetone (Cox, Prager, Svensson, & Taylor, 2003).
Biological Activity
Isoxazole derivatives, including those synthesized from ethyl isoxazole-4-carboxylate, exhibit significant biological activities. A study on the synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives from ethyl 3-arylisoxazole-4-carboxylate reported that these compounds showed good inhibitory effects against aphids and armyworms, highlighting their potential as insecticidal and bactericidal agents (Li et al., 2020).
Polymorphic and Solvate Structures
Ethyl ester and carboxylic acid derivatives of isoxazole, like those derived from ethyl isoxazole-4-carboxylate, have been studied for their polymorphic and solvate structures. These studies provide insights into the stability and crystallization behavior of these compounds, which is crucial for their potential applications in pharmaceuticals (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).
Synthesis of Cyclopiazonic Acid
Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, synthesized from ethyl isoxazole-4-carboxylate, has been utilized in the synthesis of α-cyclopiazonic acid. This synthesis route is suitable for large-scale use and could be adapted for chiral compounds (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Safety And Hazards
Future Directions
In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
properties
IUPAC Name |
ethyl 1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBLIYQEFSVZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575301 | |
Record name | Ethyl 1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoxazole-4-carboxylate | |
CAS RN |
80370-40-7 | |
Record name | Ethyl 1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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